2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole is a heterocyclic compound that incorporates both pyrazole and thiazole rings. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of the bromine and methyl groups on the pyrazole ring enhances its reactivity and interaction with various biological targets, making it a valuable candidate for further research in drug development.
This compound can be classified as a member of the thiazole and pyrazole family of compounds, which are known for their pharmacological properties. The specific structure of 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole suggests potential applications in areas such as cancer treatment and antimicrobial development, as it may interact with various receptors and enzymes in biological systems .
The synthesis of 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole typically involves cyclization reactions between appropriate precursors. A common method includes the reaction of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with thioamides under acidic conditions. The reaction often requires heating to promote cyclization, utilizing solvents such as ethanol or acetic acid to facilitate the process.
Synthetic Route:
Industrial production may adapt this method for larger scale synthesis, optimizing yield and purity through continuous flow reactors and automated systems .
The molecular formula for 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole is C₇H₈BrN₃S. The compound features:
Key Structural Data:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are typically used to confirm the structure of synthesized compounds .
2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole can undergo various chemical transformations:
Reactions Include:
Common Reagents:
These reactions can be optimized based on specific conditions to yield desired products efficiently .
The primary pharmacological action of 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole is its role as an antagonist to the Androgen Receptor (AR). This compound inhibits AR activity by binding to the receptor, which can lead to decreased growth of prostate cancer cells.
Mechanism Overview:
Pharmacokinetic studies indicate that similar compounds are rapidly metabolized in human liver microsomes, suggesting a need for further investigation into their metabolic pathways .
Characterization techniques such as NMR and IR spectroscopy provide insights into functional groups present in the compound, confirming its structural integrity post-synthesis .
2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole has various applications in scientific research:
Applications Include:
The ongoing research into this compound highlights its significance in drug discovery and development across multiple scientific fields.
Thiazole-pyrazole hybrids occupy a distinctive niche in medicinal chemistry due to their multifaceted bioactivity and structural diversity. The thiazole ring contributes to molecular rigidity and participates in critical hydrogen bonding and dipole-dipole interactions with biological targets, while the pyrazole moiety offers a hydrogen-bond acceptor/donor system amenable to extensive substitution. This hybrid architecture is clinically validated in drugs like the COX-2 inhibitor celecoxib, which features adjacent pyrazole and phenylsulfonamide groups but demonstrates the broader pharmacophore versatility of pyrazole-containing scaffolds [3] [7].
The specific derivative 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1,3-thiazole (CAS 2228617-20-5) embodies key structural advantages:
These hybrids demonstrate broad-spectrum biological activities, including antimicrobial action against resistant pathogens, anti-inflammatory effects via COX-2 inhibition, and modulation of metabolic enzymes like α-amylase and α-glucosidase. Their ability to disrupt multiple pathological pathways positions them as valuable candidates for polypharmacological approaches to complex diseases [3] [5] [7].
Table 1: Biologically Active Thiazole-Pyrazole Hybrid Derivatives
Compound Structure | Biological Activity | Key Molecular Targets | Reference |
---|---|---|---|
Rosiglitazone/celecoxib hybrids | Antidiabetic/anti-inflammatory | PPAR-γ, COX-2, α-glucosidase | [7] |
1-Substituted benzyl-4-[1-phenyl-3-(4-methyl-2-aryl-1,3-thiazol-5-yl)-1H-pyrazol-4-yl]-1H-1,2,3-triazole | Antimicrobial | Fungal CYP51, bacterial gyrase | [5] |
3-(4-methyl-2-alkyl/aryl-1,3-thiazol-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Digestive enzyme inhibition | Trypsin, pepsin, α-amylase | [3] |
Bromine incorporation at the pyrazole C5 position (as in 5-(4-bromo-1-methyl-1H-pyrazol-3-yl)thiazole, CID: 90288953) profoundly influences molecular properties and target interactions. This heavy halogen serves as both a steric bulk provider and an electronic modulator, creating distinctive pharmacodynamic effects:
Table 2: Bromine Substituent Effects on Molecular Properties
Parameter | Non-Brominated Analog | Brominated Derivative | Biological Consequence |
---|---|---|---|
Lipophilicity (Log P) | ~1.8-2.2 | ~2.5-3.0 | Enhanced membrane permeability |
HOMO-LUMO Gap | 4.8-5.2 eV | 4.5-4.9 eV | Increased electrophilicity/reactivity |
Molecular Polarizability | Low | Increased by 25-30% | Stronger van der Waals interactions |
Enzyme Binding (Kᵢ) | Micromolar range | Low nanomolar range | Improved target inhibition |
The synthetic methodologies for constructing the 2-(pyrazolyl)thiazole core have evolved substantially, progressing from multistep linear approaches to convergent strategies enabling late-stage bromination. Early routes relied on Hantzsch thiazole synthesis, combining α-haloketones with thioamides under harsh conditions (refluxing ethanol, 12-24 hours), often yielding complex mixtures requiring tedious purification. The advent of transition metal catalysis revolutionized access to these hybrids:
The chronological development reflects a paradigm shift toward atom economy and step efficiency, with contemporary methods requiring 3-4 synthetic steps from commercial precursors versus 6-7 steps in early approaches. Modern yields now exceed 70% for the critical bromination and ring-forming steps, compared to ≤40% in traditional methods. This evolution has directly enabled the exploration of structure-activity relationships around this pharmacophoric core [3] [5] [8].
Table 3: Evolution of Synthetic Approaches for Brominated Thiazole-Pyrazoles
Synthetic Method | Conditions | Yield (%) | Advantages/Limitations |
---|---|---|---|
Classical Hantzsch Synthesis | Ethanol reflux, 12-24h | 30-45% | Simple setup; poor regiocontrol |
Direct Electrophilic Bromination | NBS, DMF, 0°C to rt, 2h | 75-85% | Late-stage modification; requires pure substrate |
Palladium-Catalyzed Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF/H₂O, 80°C, 4h | 70-92% | Broad substrate scope; expensive catalysts |
Cyclocondensation of Brominated Intermediates | Thiobenzamide + α-bromoketone, EtOH, reflux, 3h | 65-88% | Regiochemical control; limited ketone diversity |
Microwave-Assisted Synthesis | MW, 120-150°C, 10-30 min | 80-95% | Rapid; high yield; specialized equipment needed |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: